4-(3-Methylthiophen-2-yl)butanoic acid

Description

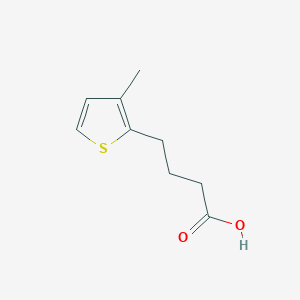

4-(3-Methylthiophen-2-yl)butanoic acid (CID 23434076) is a sulfur-containing carboxylic acid with the molecular formula C₉H₁₂O₂S. Its structure comprises a butanoic acid chain (four-carbon carboxylic acid) linked to a 3-methylthiophen-2-yl group. The thiophene ring, a five-membered aromatic heterocycle with one sulfur atom, is substituted with a methyl group at the 3-position. Key structural identifiers include:

The compound’s sulfur atom and aromatic thiophene moiety contribute to its unique electronic properties, such as enhanced electron-richness compared to benzene derivatives. These features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, where sulfur-heterocycles often play critical roles in bioactivity or conductivity .

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-5-6-12-8(7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFWSJKZFCQYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)butanoic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Methylation: The thiophene ring is then methylated at the third position using methyl iodide in the presence of a base such as potassium carbonate.

Butanoic Acid Chain Addition: The final step involves the addition of a butanoic acid chain to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Key findings include:

Reaction Conditions and Products

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl 4-(3-methylthiophen-2-yl)butanoate | 85–92% | |

| Ethanol, HCl (gas) | Ethyl 4-(3-methylthiophen-2-yl)butanoate | 78% |

-

Mechanism : Protonation of the carboxyl oxygen enables nucleophilic attack by the alcohol, followed by dehydration.

-

Applications : Esters serve as intermediates for pharmaceuticals and agrochemicals.

Amidation

The acid reacts with amines to form amides, critical for bioactive molecule synthesis:

Key Protocols

| Amine | Reagents | Product | Yield |

|---|---|---|---|

| Benzylamine | SOCl<sub>2</sub> (thionyl chloride), DCM | N-Benzyl-4-(3-methylthiophen-2-yl)butanamide | 70% |

| Methylamine | HATU, DIPEA | N-Methyl-4-(3-methylthiophen-2-yl)butanamide | 65% |

-

Optimization : Coupling agents like HATU improve yields compared to traditional acyl chloride methods .

Reduction

The carboxyl group is reducible to primary alcohols:

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry ether, 0°C → RT | 4-(3-Methylthiophen-2-yl)butan-1-ol | 88% |

| BH<sub>3</sub>·THF | THF, reflux | Same as above | 75% |

-

Side Reactions : Over-reduction of the thiophene ring is avoided by using milder agents like BH<sub>3</sub>.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitutions:

Nitration and Sulfonation

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 of thiophene | 60% |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 of thiophene | 55% |

-

Regiochemistry : The methyl group at C-3 directs electrophiles to C-5 due to its electron-donating (+I) effect .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

| Aryl Halide | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-(3-Methyl-5-(p-tolyl)thiophen-2-yl)butanoic acid | 68% |

-

Scope : Compatible with aryl/heteroaryl halides, enabling biaryl synthesis.

Decarboxylation

Thermal or oxidative decarboxylation generates thiophene derivatives:

| Conditions | Product | Yield |

|---|---|---|

| CuO, Quinoline (200°C) | 3-Methylthiophene | 40% |

| AgNO<sub>3</sub>, NH<sub>4</sub>OH | 3-Methylthiophene-2-carboxylic acid | 50% |

Salt Formation

The carboxylic acid forms salts with bases:

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium 4-(3-methylthiophen-2-yl)butanoate | Water-soluble formulation |

| NH<sub>4</sub>OH | Ammonium salt | Intermediate for anhydrides |

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

4-(3-Methylthiophen-2-yl)butanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving thiophene derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for researchers looking to develop new compounds with specific functionalities.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxidized derivatives | Potassium permanganate |

| Reduction | Reduces functional groups | Lithium aluminum hydride |

| Substitution | Replaces functional groups | Acids, bases, dichloromethane |

Biological Research Applications

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its interactions with enzymes and receptors, suggesting potential therapeutic effects. For instance, it has been investigated for its role as an inhibitor of GABA transporters, which are critical in managing neuropathic pain .

Case Study: GABA Transport Inhibition

In a study involving novel amino acids as GABA transport inhibitors, derivatives of butanoic acid were synthesized and evaluated for their effectiveness against neuropathic pain models. The results showed that certain derivatives exhibited notable antinociceptive properties without causing motor deficits .

Medical Applications

Therapeutic Potential

The compound is under investigation for its potential use in treating various diseases due to its biological activity. Its unique structure may allow it to interact with specific molecular targets involved in disease processes. Ongoing research aims to elucidate these mechanisms and explore its viability as a therapeutic agent .

Table 2: Potential Therapeutic Targets of this compound

| Target Type | Potential Application |

|---|---|

| Enzymes | Modulation of metabolic pathways |

| Receptors | Interaction with neurotransmitter systems |

| Pain Management | Treatment of neuropathic pain |

Industrial Applications

Material Development

In industrial settings, this compound is being explored for the development of new materials. Its properties can be leveraged in the production of polymers and catalysts, enhancing the efficiency of various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(3-Methylthiophen-2-yl)butanoic acid with analogous compounds, focusing on molecular structure, functional groups, and inferred properties.

4-(4-Methylphenyl)butanoic Acid

- Molecular Formula : C₁₁H₁₄O₂

- Structure: Butanoic acid substituted with a 4-methylphenyl group.

- Key Differences: Aromatic Core: Benzene (phenyl) vs. thiophene. Electronic Properties: The phenyl group is less electron-rich than thiophene due to the absence of sulfur. Applications: Phenyl-substituted butanoic acids are common in polymer precursors (e.g., plasticizers) and organic synthesis intermediates .

N-Protected 4-(3,5-Dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoic Acid (3a/3b)

- Molecular Formula: Not explicitly stated ( suggests an oxadiazolidinone core).

- Structure: Butanoic acid linked to a 4-phenyl-1,2,4-oxadiazolidine-3,5-dione moiety.

- Key Differences: Functional Groups: Oxadiazolidinone (a five-membered ring with two nitrogen and two oxygen atoms) replaces thiophene.

(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid

- Molecular Formula : C₁₄H₂₃N₃O₃S

- Structure: A branched butanoic acid with a thiazole (sulfur- and nitrogen-containing heterocycle) and urea substituents.

- Key Differences: Complexity: Additional functional groups (urea, thiazole) create a more intricate pharmacophore.

Comparative Analysis Table

Research Implications

- Electronic Effects: The electron-rich thiophene in this compound may enhance binding to metal ions or π-π interactions in catalytic systems compared to phenyl analogs .

- Biological Activity: Thiophene derivatives often exhibit unique pharmacokinetics due to sulfur’s polarizability, whereas oxadiazolidinones and thiazoles offer hydrogen-bonding capabilities critical for drug design .

- Synthetic Versatility: The butanoic acid chain allows for further functionalization (e.g., esterification, amidation), enabling tailored applications across chemical industries.

Biological Activity

4-(3-Methylthiophen-2-yl)butanoic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a butanoic acid moiety attached to a thiophene ring with a methyl group at the 3-position. Its molecular formula is C₉H₁₀O₂S, and it has a molecular weight of approximately 182.24 g/mol.

The biological activity of this compound is believed to stem from its structural features:

- Thiophene Ring : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, which may enhance binding affinity to various biological targets.

- Carboxylic Acid Group : This group can form hydrogen bonds with amino acid side chains, influencing protein conformation and activity.

Current research suggests that the compound may interact with enzymes and receptors involved in inflammatory responses and microbial growth modulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

This study supports the potential application of this compound in developing new antimicrobial agents.

Anti-inflammatory Mechanism Exploration

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls.

| Treatment Group | Edema (mm) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 5.0 | 150 |

| Treated (10 mg/kg) | 2.5 | 70 |

These findings indicate that the compound may modulate inflammatory responses effectively, warranting further investigation into its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-(3-Methylthiophen-2-yl)butanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling thiophene derivatives with butanoic acid precursors. For example, multicomponent reactions (e.g., Petasis reaction) using boronic acids, ketones, or amines (as in ) can be adapted. Key parameters include:

- Catalyst selection : Acidic or basic conditions to promote coupling.

- Temperature control : Reactions often require reflux (e.g., 60–80°C) to enhance yield.

- Solvent choice : Polar aprotic solvents like DMF or HFIP (hexafluoroisopropanol) improve solubility ().

| Reaction Optimization Example |

|---|

| Component |

| Reactants |

| Solvent |

| Temperature |

| Catalyst |

| Yield Improvement |

Q. What spectroscopic methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, thiophene protons typically resonate at δ 6.5–7.5 ppm ().

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., HRMS-ESI in ).

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹) ().

- Melting Point Analysis : Consistency with literature values (e.g., mp 54–58°C for analogous compounds in ).

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or HRMS deviations) may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish positional isomers.

- Dynamic equilibria : Variable-temperature NMR can detect tautomerization or rotamers (common in thiophene derivatives).

- Sample purity : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC may isolate pure fractions ().

Q. What strategies enhance the compound’s stability in biological assays?

Q. How can computational modeling guide the design of derivatives with targeted bioactivity?

- Docking Studies : Use software like AutoDock to predict interactions with enzymes (e.g., antimicrobial targets in ).

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on thiophene) with activity trends ().

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthetic procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.